Esmolol

Catalog No.
S527432
CAS No.
81147-92-4
M.F
C16H25NO4
M. Wt
295.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Esmolol

CAS Number

81147-92-4

Product Name

Esmolol

IUPAC Name

methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

InChI

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3

InChI Key

AQNDDEOPVVGCPG-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

Solubility

Very soluble as hydrochloride salt
1.44e-01 g/L

Synonyms

ASL 8052, ASL-8052, Brevibloc, esmolol, esmolol hydrochloride

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O

Description

The exact mass of the compound Esmolol is 295.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble as hydrochloride salt1.44e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Management of Tachyarrhythmias

Esmolol's primary function is to control rapid heart rates (tachyarrhythmias). Its fast onset of action (within 90 seconds) and rapid elimination (half-life of 9 minutes) make it ideal for situations requiring quick and reversible control. Research supports its efficacy in treating supraventricular tachyarrhythmias, including atrial fibrillation [].

One area of ongoing research is the potential benefit of Esmolol for refractory ventricular fibrillation (VF) during out-of-hospital cardiac arrest. While early studies show promising results in improving return of spontaneous circulation (ROSC), more robust data is needed to confirm its effectiveness in improving survival rates and neurological outcomes after resuscitation [].

Control of Blood Pressure

Esmolol demonstrates effectiveness in managing short-term hypertension, particularly in the perioperative setting (during surgery) and for patients with acute ischemic heart disease. Studies have shown its ability to lower blood pressure without compromising heart function [].

Impact on Heart Function in Specific Conditions

Current research explores Esmolol's influence on heart function in specific patient populations. For instance, a recent study investigated its use in patients with septic cardiomyopathy (heart dysfunction caused by sepsis). The findings suggest that Esmolol, when used to control heart rate, may improve short-term mortality without negatively affecting heart muscle contractility [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.9

Exact Mass

295.1784

LogP

1.7
1.7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

81161-17-3 (Hydrochloride)

Drug Indication

For the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter in perioperative, postoperative, or other emergent circumstances where short term control of ventricular rate with a short-acting agent is desirable. Also used in noncompensatory sinus tachycardia where the rapid heart rate requires specific intervention.

Livertox Summary

Esmolol is a cardioselective beta-blocker used in parenteral forms in the treatment of arrhythmias and severe hypertension. Esmolol has not been linked to instances of clinically apparent drug induced liver injury.

Drug Classes

Beta-Adrenergic Receptor Antagonists

MeSH Pharmacological Classification

Adrenergic beta-1 Receptor Antagonists

ATC Code

C - Cardiovascular system
C07 - Beta blocking agents
C07A - Beta blocking agents
C07AB - Beta blocking agents, selective
C07AB09 - Esmolol

Mechanism of Action

Similar to other beta-blockers, esmolol blocks the agonistic effect of the sympathetic neurotransmitters by competing for receptor binding sites. Because it predominantly blocks the beta-1 receptors in cardiac tissue, it is said to be cardioselective. In general, so-called cardioselective beta-blockers are relatively cardioselective; at lower doses they block beta-1 receptors only but begin to block beta-2 receptors as the dose increases. At therapeutic dosages, esmolol does not have intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (quinidine-like) activity. Antiarrhythmic activity is due to blockade of adrenergic stimulation of cardiac pacemaker potentials. In the Vaughan Williams classification of antiarrhythmics, beta-blockers are considered to be class II agents.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Other CAS

81147-92-4
103598-03-4

Wikipedia

Esmolol

Biological Half Life

Rapid distribution half-life of about 2 minutes and an elimination half-life of about 9 minutes. The acid metabolite has an elimination half-life of about 3.7 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Dimopoulos G, Theodorakopoulou M, Armaganidis A, Tzepi IM, Lignos M, Giamarellos-Bourboulis EJ, Tsaganos T. Esmolol: immunomodulator in pyelonephritis by Pseudomonas aeruginosa. J Surg Res. 2015 Sep;198(1):175-84. doi: 10.1016/j.jss.2015.05.026. Epub 2015 May 21. PubMed PMID: 26073350.
2: Morelli A, Ertmer C, Westphal M, Rehberg S, Kampmeier T, Ligges S, Orecchioni A, D'Egidio A, D'Ippoliti F, Raffone C, Venditti M, Guarracino F, Girardis M, Tritapepe L, Pietropaoli P, Mebazaa A, Singer M. Effect of heart rate control with esmolol on hemodynamic and clinical outcomes in patients with septic shock: a randomized clinical trial. JAMA. 2013 Oct 23;310(16):1683-91. doi: 10.1001/jama.2013.278477. PubMed PMID: 24108526.
3: Ono H, Ohtani N, Matoba A, Kido K, Yasui Y, Masaki E. Efficacy of intrathecal esmolol on heat-evoked responses in a postoperative pain model. Am J Ther. 2015 Mar-Apr;22(2):111-6. doi: 10.1097/MJT.0b013e318274e0a1. PubMed PMID: 23411610.
4: Asouhidou I, Trikoupi A. Esmolol reduces anesthetic requirements thereby facilitating early extubation; a prospective controlled study in patients undergoing intracranial surgery. BMC Anesthesiol. 2015 Nov 28;15:172. doi: 10.1186/s12871-015-0154-1. PubMed PMID: 26615516; PubMed Central PMCID: PMC4663038.
5: Tao Y, Jingyi W, Xiaogan J, Weihua L, Xiaoju J. [Effect of esmolol on fluid responsiveness and hemodynamic parameters in patients with septic shock]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2015 Nov;27(11):885-9. Chinese. PubMed PMID: 27132454.
6: Dahle GO, Salminen PR, Moen CA, Eliassen F, Jonassen AK, Haaverstad R, Matre K, Grong K. Esmolol added in repeated, cold, oxygenated blood cardioplegia improves myocardial function after cardiopulmonary bypass. J Cardiothorac Vasc Anesth. 2015;29(3):684-93. doi: 10.1053/j.jvca.2014.09.017. Epub 2015 Jan 6. PubMed PMID: 25575405.
7: Driver BE, Debaty G, Plummer DW, Smith SW. Use of esmolol after failure of standard cardiopulmonary resuscitation to treat patients with refractory ventricular fibrillation. Resuscitation. 2014 Oct;85(10):1337-41. doi: 10.1016/j.resuscitation.2014.06.032. Epub 2014 Jul 14. PubMed PMID: 25033747.
8: Wang Z, Wu Q, Nie X, Guo J, Yang C. Combination therapy with milrinone and esmolol for heart protection in patients with severe sepsis: a prospective, randomized trial. Clin Drug Investig. 2015 Nov;35(11):707-16. doi: 10.1007/s40261-015-0325-3. PubMed PMID: 26387030.
9: Maurovich-Horvat P, Károlyi M, Horváth T, Szilveszter B, Bartykowszki A, Jermendy ÁL, Panajotu A, Celeng C, Suhai FI, Major GP, Csobay-Novák C, Hüttl K, Merkely B. Esmolol is noninferior to metoprolol in achieving a target heart rate of 65 beats/min in patients referred to coronary CT angiography: a randomized controlled clinical trial. J Cardiovasc Comput Tomogr. 2015 Mar-Apr;9(2):139-45. doi: 10.1016/j.jcct.2015.02.001. Epub 2015 Feb 14. PubMed PMID: 25819196.
10: Xinqiang L, Weiping H, Miaoyun W, Wenxin Z, Wenqiang J, Shenglong C, Juhao Z, Hongki Z. [Esmolol improves clinical outcome and tissue oxygen metabolism in patients with septic shock through controlling heart rate]. Zhonghua Wei Zhong Bing Ji Jiu Yi Xue. 2015 Sep;27(9):759-63. Chinese. PubMed PMID: 26955704.
11: Zhang L, Nie Y, Zheng Y, Ke L, Tong Z, Li W, Li J. Esmolol attenuates lung injury and inflammation in severe acute pancreatitis rats. Pancreatology. 2016 Sep-Oct;16(5):726-32. doi: 10.1016/j.pan.2016.05.395. Epub 2016 May 30. PubMed PMID: 27269252.
12: Harless M, Depp C, Collins S, Hewer I. Role of Esmolol in Perioperative Analgesia and Anesthesia: A Literature Review. AANA J. 2015 Jun;83(3):167-77. Review. PubMed PMID: 26137757.
13: McKee JS, Rabinow BE, Daller JR, Brooks BD, Baumgartner B, Rohatgi P. An enantiomerically pure formulation of esmolol attenuates hypotension and preserves heart rate control in dogs. Anesthesiology. 2014 Dec;121(6):1184-93. doi: 10.1097/ALN.0000000000000408. PubMed PMID: 25105423.
14: Wang Z, Wu Q, Nie X, Guo J, Yang C. Infusion of esmolol attenuates lipopolysaccharide-induced myocardial dysfunction. J Surg Res. 2016 Jan;200(1):283-9. doi: 10.1016/j.jss.2015.07.015. Epub 2015 Jul 14. PubMed PMID: 26316443.
15: Zoerner F, Lennmyr F, Wiklund L, Martijn C, Semenas E. Milrinone and esmolol decrease cardiac damage after resuscitation from prolonged cardiac arrest. Acta Anaesthesiol Scand. 2015 Apr;59(4):465-74. doi: 10.1111/aas.12480. Epub 2015 Feb 27. PubMed PMID: 25790148.
16: Bebawy JF, Houston CC, Kosky JL, Badri AM, Hemmer LB, Moreland NC, Carabini LM, Koht A, Gupta DK. Nicardipine is superior to esmolol for the management of postcraniotomy emergence hypertension: a randomized open-label study. Anesth Analg. 2015 Jan;120(1):186-92. doi: 10.1213/ANE.0000000000000473. PubMed PMID: 25296247.
17: Aguiar Rosa S, Ramos R, Marques H, Santos R, Leal C, Casado H, Saraiva M, Figueiredo L, Cruz Ferreira R. Bailout intravenous esmolol for heart rate control in cardiac computed tomography angiography. Rev Port Cardiol. 2016 Dec;35(12):673-678. doi: 10.1016/j.repc.2016.07.004. Epub 2016 Nov 17. English, Portuguese. PubMed PMID: 27865676.
18: Du W, Wang XT, Long Y, Liu DW. Efficacy and Safety of Esmolol in Treatment of Patients with Septic Shock. Chin Med J (Engl). 2016 Jul 20;129(14):1658-65. doi: 10.4103/0366-6999.185856. PubMed PMID: 27411452; PubMed Central PMCID: PMC4960954.
19: Ergil J, Kavak Akelma F, Özkan D, Bumin Aydin G, Gürel A, Akinci M. Effects of pretreatment with esmolol and lidocaine on injection pain and rocuronium-induced withdrawal response. Turk J Med Sci. 2015;45(4):959-63. PubMed PMID: 26422874.
20: Shang X, Wang K, Xu J, Gong S, Ye Y, Chen K, Lian F, Chen W, Yu R. The Effect of Esmolol on Tissue Perfusion and Clinical Prognosis of Patients with Severe Sepsis: A Prospective Cohort Study. Biomed Res Int. 2016;2016:1038034. doi: 10.1155/2016/1038034. Epub 2016 Aug 29. PubMed PMID: 27652257; PubMed Central PMCID: PMC5019858.

Explore Compound Types